Cas no 1804489-30-2 (2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid)

2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid
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- インチ: 1S/C9H9ClF2N2O2/c10-5-2-6(9(11)12)14-7(3-13)4(5)1-8(15)16/h2,9H,1,3,13H2,(H,15,16)
- InChIKey: MIIOWTIZASPVQP-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(F)F)N=C(CN)C=1CC(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 76.2
2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029045369-1g |
2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid |
1804489-30-2 | 97% | 1g |
$1,534.70 | 2022-04-02 |
2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid 関連文献
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2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acidに関する追加情報
2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic Acid: A Comprehensive Overview
2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid, also known by its CAS number CAS No. 1804489-30-2, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which have been extensively studied for their unique chemical properties and biological activities. The molecule features a pyridine ring substituted with an aminomethyl group at position 2, a chlorine atom at position 4, a difluoromethyl group at position 6, and an acetic acid moiety at position 3. These substituents collectively influence the compound's reactivity, stability, and bioavailability.
The synthesis of 2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid involves a series of carefully designed chemical reactions. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules with high purity and yield. For instance, researchers have employed methodologies such as Suzuki coupling, nucleophilic substitution, and acid-mediated cyclization to assemble the pyridine core and introduce the desired substituents. The incorporation of fluorinated groups, such as the difluoromethyl moiety, has been facilitated by the use of fluorination reagents like DAST (diethylaminosulfur trifluoride) or through electrophilic fluorination techniques.
The biological activity of CAS No. 1804489-30-2 has been a focal point of recent studies. This compound has demonstrated promising anti-inflammatory and antioxidant properties, making it a potential candidate for drug development in the treatment of chronic diseases such as arthritis and neurodegenerative disorders. In vitro assays have revealed that the compound inhibits key inflammatory pathways, including the NF-kB signaling cascade and cyclooxygenase (COX) enzymes. Furthermore, its ability to scavenge free radicals suggests its role in mitigating oxidative stress-associated conditions.
In addition to its pharmacological applications, 2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid has shown utility in materials science. The pyridine ring's aromaticity and electron-withdrawing substituents make it suitable for applications in organic electronics and optoelectronics. Researchers have explored its use as a building block for constructing conjugated polymers with tailored electronic properties. These materials exhibit potential for use in flexible electronics, organic light-emitting diodes (OLEDs), and photovoltaic devices.
The environmental impact of synthesizing and utilizing CAS No. 1804489-30-2 has also been a subject of scrutiny. Green chemistry principles have been increasingly integrated into its production processes to minimize waste generation and reduce energy consumption. For example, catalytic asymmetric synthesis methods have been developed to achieve high enantioselectivity while using recyclable catalysts. Additionally, efforts are being made to optimize reaction conditions to enhance atom economy and reduce hazardous byproducts.
From an analytical standpoint, the characterization of 2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid has benefited from advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the compound's molecular structure, stereochemistry, and solid-state packing arrangements. Such information is crucial for understanding its physical properties and optimizing its performance in various applications.
In conclusion, CAS No. 1804489-30-2, or 2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid, represents a versatile molecule with diverse applications across multiple disciplines. Its unique chemical structure endows it with remarkable properties that make it an attractive target for further research and development. As scientific advancements continue to unfold, this compound is poised to play an increasingly significant role in both therapeutic interventions and materials innovation.
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